molecular formula C5H10N2O B13267023 Oxolane-3-carboximidamide

Oxolane-3-carboximidamide

Cat. No.: B13267023
M. Wt: 114.15 g/mol
InChI Key: VHYMNMJOIQJRTJ-UHFFFAOYSA-N
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Description

Oxolane-3-carboximidamide, also known as (dihydrofuran-3(2H)-ylidene)methanediamine hydrochloride, is a compound with the molecular formula C5H10N2O. It is a heterocyclic compound containing an oxolane ring, which is a five-membered ring with one oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Chemical Reactions Analysis

Oxolane-3-carboximidamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Common reagents used in these reactions include hydroboration agents, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the N’-hydroxy group can lead to the formation of the parent this compound.

Mechanism of Action

The mechanism of action of oxolane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure, featuring a five-membered ring with a hydroxyl group and a carboximidamide functional group, allows it to participate in various chemical reactions, including hydrolysis and condensation. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Oxolane-3-carboximidamide can be compared with other similar compounds, such as N’-hydroxythis compound. Both compounds share a similar oxolane ring structure, but differ in their functional groups. . The unique combination of functional groups in this compound makes it distinct and valuable for specific research purposes.

Biological Activity

Oxolane-3-carboximidamide, also known as this compound hydrochloride, is a synthetic compound that belongs to the class of carboximidamides. Its unique five-membered ring structure, derived from tetrahydrofuran, along with the carboximidamide functional group, positions it as a compound of interest in various biological and chemical research applications. This article delves into its biological activity, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Chemical Formula : C₅H₈ClN₃O
  • Molecular Weight : 163.59 g/mol
  • Functional Groups : Carboximidamide and oxolane ring

The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays and applications in drug development.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Initial research indicates potential interactions with receptors or enzymes that could modulate various biological pathways. However, comprehensive studies are still limited.

  • Protein Binding : Interaction studies suggest that this compound may bind to specific proteins or enzymes, affecting their activity.
  • Enzyme Inhibition : The compound may exhibit enzyme inhibitory properties due to the amidine group, which is known for its reactivity in biological systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Tetrahydrofuran-2-carboximidamideSimilar oxolane ring structureDiffering functional groups affecting reactivity
4-Chloro-N'-hydroxybenzene-1-carboximidamideAromatic ring structurePotentially different biological activity
N,N-DimethylformamideAmide functionality but lacks oxolane ringDifferent solvent properties and applications

This comparison highlights the distinctiveness of this compound in terms of its structural reactivity and potential biological activities not found in simpler derivatives.

Case Studies and Research Findings

While specific case studies on this compound are scarce due to its niche status as a research chemical, several studies involving related compounds provide insights into its potential applications.

  • In Vitro Studies : Research indicates that compounds with similar functional groups exhibit significant enzyme inhibition properties. For example, tetrahydro-3-furancarboximidamide acetate has demonstrated enzyme inhibitory activity attributed to its amidine group.
  • Pharmacological Profiles : Studies on related compounds have shown varying degrees of efficacy in modulating biological functions such as stress response and immune modulation. These findings suggest that this compound may exhibit similar pharmacological profiles if further investigated .

Future Directions for Research

Given the limited existing literature on this compound, future research should focus on:

  • Detailed Mechanistic Studies : Investigating the specific interactions between this compound and target proteins or enzymes.
  • In Vivo Assessments : Evaluating the pharmacokinetics and pharmacodynamics of the compound in biological models.
  • Broader Applications : Exploring potential therapeutic applications in areas such as cancer treatment or metabolic disorders based on its structural properties.

Properties

IUPAC Name

oxolane-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYMNMJOIQJRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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